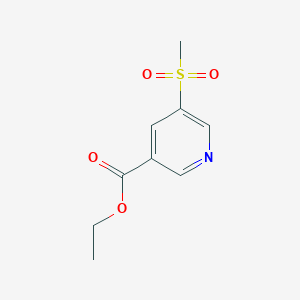

Ethyl 5-(methylsulfonyl)nicotinate

Description

Ethyl 5-methylnicotinate (CAS: 62150-46-3; RN: 70-57-5) is a nicotinic acid derivative with a methyl group at the 5-position of the pyridine ring and an ethyl ester at the 3-position. Its IUPAC name is ethyl 5-methylnicotinate, and it is also referred to as 5-methyl-nicotinic acid ethyl ester or ethyl 3-methyl-5-pyridinecarboxylate . This compound is structurally characterized by its pyridine backbone, which is substituted with a methyl group (enhancing lipophilicity) and an ethyl ester (influencing solubility and reactivity). It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of ligands for nicotinic acetylcholine receptors.

Properties

Molecular Formula |

C9H11NO4S |

|---|---|

Molecular Weight |

229.26 g/mol |

IUPAC Name |

ethyl 5-methylsulfonylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO4S/c1-3-14-9(11)7-4-8(6-10-5-7)15(2,12)13/h4-6H,3H2,1-2H3 |

InChI Key |

MKNOGWSOOKZQJW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(methylsulfonyl)nicotinate typically involves the esterification of nicotinic acid followed by sulfonation. One common method includes:

Esterification: Nicotinic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl nicotinate.

Sulfonation: The ethyl nicotinate is then treated with methylsulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group at the 5-position of the nicotinate ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(methylsulfonyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester or methylsulfonyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(methylsulfonyl)nicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(methylsulfonyl)nicotinate involves its interaction with specific molecular targets, such as nicotinic acid receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares ethyl 5-methylnicotinate with two structural analogs: methyl 5-formylnicotinate and ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate. Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural and Functional Group Differences

| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | CAS Number |

|---|---|---|---|---|

| Ethyl 5-methylnicotinate | 5-methyl, 3-ethyl ester | C₉H₁₁NO₂ | 165.19 | 62150-46-3 |

| Methyl 5-formylnicotinate | 5-formyl, 3-methyl ester | C₈H₇NO₃ | 165.15 | 6221-06-3 |

| Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate | 5-aminocarbonothioyl, 6-methyl, 2-trifluoromethyl, 3-ethyl ester | C₁₁H₁₁F₃N₂O₂S | 292.28 | 651292-55-6 |

Key Observations :

- Ethyl 5-methylnicotinate features a simple methyl-ester substitution, favoring moderate polarity and stability .

- Methyl 5-formylnicotinate replaces the methyl group with a formyl (-CHO) group, increasing electrophilicity and reactivity in condensation reactions .

- This complex substitution pattern significantly alters solubility and biological activity .

Physicochemical and Reactivity Profiles

Ethyl 5-Methylnicotinate

- Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, DMSO) due to the ethyl ester.

- Stability : Resistant to hydrolysis under mild conditions, making it suitable for storage and stepwise synthesis.

- Applications : Used in medicinal chemistry for nicotinic receptor modulation .

Methyl 5-Formylnicotinate

- Reactivity : The formyl group enables participation in nucleophilic additions (e.g., forming Schiff bases) but increases susceptibility to oxidation.

- Safety: Limited hazard data; safety sheets emphasize standard handling protocols for aldehydes (e.g., avoid inhalation) .

Ethyl 5-(Aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate

- Polarity: Increased polarity due to the trifluoromethyl and aminocarbonothioyl groups, reducing lipid solubility.

- Bioactivity : The trifluoromethyl group enhances metabolic stability, while the thioamide moiety may interact with metal ions or enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.